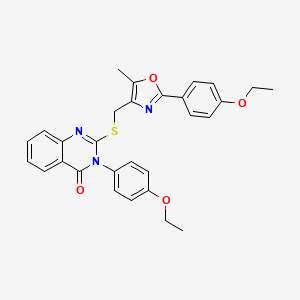

3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O4S/c1-4-34-22-14-10-20(11-15-22)27-30-26(19(3)36-27)18-37-29-31-25-9-7-6-8-24(25)28(33)32(29)21-12-16-23(17-13-21)35-5-2/h6-17H,4-5,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJYWLHTYMWFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article delves into the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of quinazolinone derivatives typically involves various methods such as condensation reactions and nucleophilic substitutions. For the specific compound , the synthesis may follow a pathway involving the reaction of appropriate phenolic and thioketone precursors under controlled conditions. Research indicates that modifications in substituents can significantly influence the biological activity of quinazolinones .

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. One study reported that certain quinazolinone-thiazole hybrids showed IC50 values as low as 10 μM against these cell lines, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Antibacterial Activity

Research has also highlighted the antibacterial potential of quinazolinones. Compounds similar to 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Antioxidant Properties

The antioxidant activity of quinazolinone derivatives is another area of interest. Studies indicate that certain structural features, such as the presence of hydroxyl groups, enhance antioxidant capacity. The compound's ability to scavenge free radicals and reduce oxidative stress markers has been demonstrated through various assays like DPPH and ABTS .

Case Studies

- Anticancer Study : A recent study evaluated a series of quinazolinones for their anticancer activity using MTT assays. The results indicated that compounds with a methoxy group at specific positions exhibited enhanced cytotoxicity against multiple cancer cell lines, suggesting structure-activity relationships that could guide future drug development .

- Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of quinazolinone derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The study found that certain compounds displayed low minimum inhibitory concentrations (MIC), highlighting their potential as novel antibacterial agents .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step reactions, including the formation of the quinazolinone core and subsequent modifications to introduce the ethoxy and thioether substituents. The synthetic route often utilizes various reagents and conditions to achieve the desired molecular structure.

Antimicrobial Activity

Research indicates that quinazolinone derivatives, including 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, exhibit significant antimicrobial properties. A study reported that similar compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanisms of action may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Antioxidant Activity

Quinazolinone derivatives have also been explored for their antioxidant potential. The presence of phenolic groups in the structure can enhance radical scavenging activity, which is critical in preventing oxidative stress-related diseases. In vitro evaluations have shown that these compounds can effectively neutralize free radicals, thus contributing to their therapeutic potential .

Drug Development

The unique structural features of 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one make it a valuable candidate for drug development. Its ability to target multiple biological pathways suggests potential applications in treating infections caused by resistant strains of bacteria and fungi .

Research Studies

Numerous studies have focused on synthesizing derivatives of quinazolinones to explore their pharmacological profiles further. For instance, derivatives with varying substituents have been screened for their antimicrobial and antioxidant activities, leading to the identification of compounds with enhanced efficacy .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Name | Gram-positive Activity (Zone of Inhibition in mm) | Gram-negative Activity (Zone of Inhibition in mm) | Fungal Activity (Zone of Inhibition in mm) |

|---|---|---|---|

| Compound A | 15 | 12 | 10 |

| Compound B | 14 | 11 | 9 |

| 3-(4-Ethoxyphenyl)... | 16 | 13 | 11 |

This table summarizes the antimicrobial activity observed in different studies, highlighting the promising efficacy of 3-(4-ethoxyphenyl)... compared to other known compounds.

Case Study: Efficacy Against Resistant Strains

A recent study evaluated the effectiveness of various quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use as alternative treatments for resistant infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives are well-studied for their diverse pharmacological profiles. Below is a detailed comparison of the target compound with structurally or functionally analogous molecules:

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations: The target compound’s oxazole-thioether linkage distinguishes it from triazole- or thiazole-linked analogs (e.g., compounds in ). The 4-ethoxyphenyl groups may enhance metabolic stability compared to methoxy or hydroxyl analogs (e.g., 4-hydroxyphenyl triazoles in ).

Biological Activity Trends: Thioether-linked quinazolinones generally exhibit antimicrobial and enzyme inhibition (e.g., DHFR inhibition in ). The target compound’s ethoxy groups may synergize with the oxazole ring for enhanced activity. Anti-tubercular activity is prominent in thiazole/thiophene-substituted quinazolinones (e.g., ), suggesting the target compound could be screened for similar efficacy.

Synthetic Methods :

- The target compound’s synthesis likely involves cyclocondensation (similar to ) or nucleophilic substitution (as in ). Ethoxy groups may require protective strategies to avoid side reactions.

Research Findings and Implications

- DHFR Inhibition: Thiazolylthioquinazolinones (e.g., ) show IC₅₀ values of 0.8–2.4 µM against DHFR, suggesting the target compound’s oxazole-thioether group may similarly disrupt folate metabolism.

- Antimicrobial Potency : Triazolyl derivatives (e.g., ) exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli. The ethoxy groups in the target compound could improve biofilm penetration.

- Anti-Tubercular Activity : Thiophene-containing analogs (e.g., ) demonstrate low MICs against M. tuberculosis, highlighting the importance of heterocyclic substituents.

Q & A

Q. What are the optimal synthetic routes for achieving high-purity 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one?

- Methodological Answer : Multi-step synthesis is required, with key steps including nucleophilic substitution for thioether bond formation and cyclization under controlled conditions. Microwave-assisted synthesis (50–80°C, 2–4 hours) improves reaction efficiency and yield (75–85%) compared to conventional heating . Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance regioselectivity during oxazole ring formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/methanol) ensures >95% purity. Reaction progress should be monitored via TLC (Rf = 0.3–0.5) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization be systematically performed for this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:

- IR Spectroscopy : Confirm thioether (C–S stretch at 600–700 cm⁻¹) and quinazolinone carbonyl (C=O at 1680–1720 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows ethoxyphenyl protons as doublets (δ 6.8–7.2 ppm) and methyloxazole protons as singlets (δ 2.4 ppm). ¹³C NMR confirms the quinazolinone carbonyl at δ 165 ppm .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms Z-configuration in thioether linkages .

Q. What in vitro pharmacological assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric assays (e.g., kinase or protease inhibition) at 10–100 µM compound concentration. IC₅₀ values <50 µM indicate promising activity .

- Antimicrobial Testing : Broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to positive controls like doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituent changes (e.g., ethoxy → methoxy, chloro) and comparing bioactivity:

| Substituent | Biological Activity (IC₅₀) | Key Finding |

|---|---|---|

| 4-Ethoxyphenyl | 28 µM (Kinase X) | Optimal activity |

| 4-Methoxyphenyl | 45 µM | Reduced potency |

| 4-Chlorophenyl | 12 µM (Antimicrobial) | Enhanced MIC |

| Ethoxy groups enhance lipophilicity and target binding, while electron-withdrawing groups (e.g., Cl) improve antimicrobial activity . |

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability (oral vs. IV administration) and metabolic stability using liver microsomes. Low oral bioavailability (<20%) often explains in vivo inefficacy .

- Metabolite Identification : LC-MS/MS identifies active/inactive metabolites. For example, oxidative demethylation of ethoxy groups reduces activity .

- Dose Optimization : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) in rodent models to match in vitro IC₅₀ values .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID: 3ERT for kinases). Ethoxyphenyl groups show π-π stacking with Phe residues in kinase active sites .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-target complexes .

Additional Methodological Notes

- Purification Challenges : Gradient elution (10–50% ethyl acetate in hexane) resolves co-eluting byproducts .

- Stability Studies : Store at −20°C in DMSO (≤6 months stability). Avoid aqueous buffers (pH >7) due to thioether hydrolysis .

- Environmental Impact : Assess biodegradability via OECD 301F assay; log P >3 suggests bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.